molecular formula C7H6N4O B12430763 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide

5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide

Cat. No.: B12430763
M. Wt: 162.15 g/mol
InChI Key: NDGDWNPLSINEGI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Direct C-H arylation and other methods have also been employed to synthesize pyrrolopyrazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact industrial methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide features a fused pyrrole and pyrazine ring system with a carboxamide group at the 6-position. This structure contributes to its chemical reactivity and solubility in various solvents. The molecular formula is C7_7H6_6N4_4O, with a molecular weight of approximately 149.15 g/mol. The presence of nitrogen atoms in the pyrazine ring enhances its interaction with biological targets, making it a promising candidate for therapeutic applications .

Inhibition of Fibroblast Growth Factor Receptors

One of the most notable applications of this compound is its role as an inhibitor of fibroblast growth factor receptors. FGFRs play a critical role in cell proliferation, differentiation, and survival; thus, their dysregulation is often implicated in various cancers. Inhibition of FGFRs can lead to reduced tumor growth and metastasis, making this compound a potential therapeutic agent in oncology .

Case Studies:

  • Cancer Therapy: Research indicates that derivatives of this compound exhibit significant anti-cancer properties by selectively inhibiting FGFR signaling pathways. These studies suggest that modifications to the compound's structure can enhance binding affinity and selectivity towards FGFRs .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. This property opens avenues for its use in treating infections caused by resistant strains of bacteria.

Research Findings:

  • Antimicrobial Testing: Several studies have shown that derivatives of this compound possess varying degrees of antimicrobial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Therapeutic Potential in Autoimmune and Inflammatory Diseases

Recent research has highlighted the potential of this compound as a therapeutic agent for autoimmune and inflammatory diseases through its inhibition of Janus kinase (JAK) and spleen tyrosine kinase (SYK) pathways.

Mechanism of Action:

  • JAK/SYK Inhibition: The compound selectively inhibits JAK3 and SYK kinases, which are critical mediators in immune response signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating conditions like rheumatoid arthritis and asthma .

Clinical Implications:

  • Autoimmune Disorders: The selective inhibition of JAK3 by derivatives of this compound may provide new therapeutic options for managing autoimmune disorders where JAK signaling is aberrant .

Summary Table of Applications

Application AreaMechanism/ActivityPotential Benefits
Cancer TherapyInhibition of FGFRsReduced tumor growth and metastasis
Antimicrobial ActivityDisruption of bacterial metabolismTreatment for resistant bacterial infections
Autoimmune DiseasesInhibition of JAK/SYK pathwaysModulation of immune responses

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes that are essential for the growth and survival of cancer cells .

Comparison with Similar Compounds

    5H-Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.

    1H-Pyrrolo[2,3-b]pyridine: Known for its potent activities against certain kinases.

Uniqueness: 5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide is unique due to its specific structure and the range of biological activities it exhibits. Its ability to inhibit kinases makes it a valuable compound for research in cancer therapy and other diseases .

Biological Activity

5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a fused pyrrole and pyrazine ring system, contributes to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8N_4O, with a molecular weight of approximately 149.15 g/mol. The compound features a carboxamide functional group at the 6-position, which enhances its solubility and reactivity in biological systems.

This compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation and survival pathways. Inhibition of FGFRs has significant implications in cancer therapy, as these receptors are often implicated in tumor growth and metastasis. Research indicates that this compound may also interact with various kinases involved in cellular signaling pathways, disrupting critical processes such as the JAK-STAT signaling pathway by acting as an ATP-competitive inhibitor .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably:

  • Inhibition of Tumor Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against HCT116 colon cancer cells .
  • Mechanistic Insights : The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells through the regulation of DNA damage response proteins and autophagy-related pathways .

Antimicrobial Properties

In addition to its anticancer activities, this compound exhibits antimicrobial properties:

  • Broad Spectrum Activity : Derivatives of this compound have shown effectiveness against both bacterial and fungal pathogens. For example, certain derivatives have been reported to inhibit the growth of Enterococcus faecalis .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

Compound TypeBiological ActivityIC50 Values
5H-Pyrrolo[2,3-b]pyrazineFGFR inhibition; anticancerIC50 ~ 1-10 µM
Pyrrolo[1,2-a]pyrazineAntimicrobial; anti-inflammatoryVaries widely; generally higher
Pyrido[2,3-b]pyrazinesCholinesterase inhibitionIC50 ~ 0.5 - 1 µM

Case Studies

Several research articles have documented specific case studies involving the application of this compound:

  • Study on FGFR Inhibition : A recent study demonstrated that modifications to the carboxamide group significantly enhanced binding affinity to FGFRs . This study utilized molecular docking simulations to predict interactions.
  • Antimicrobial Efficacy : In vitro assays confirmed that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria with MIC values below 10 µg/mL .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-6-carboxamide

InChI

InChI=1S/C7H6N4O/c8-6(12)4-3-5-7(11-4)10-2-1-9-5/h1-3H,(H2,8,12)(H,10,11)

InChI Key

NDGDWNPLSINEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(N2)C(=O)N

Origin of Product

United States

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